molecular formula C18H13ClN8O B11467842 3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11467842
M. Wt: 392.8 g/mol
InChI Key: RWKWBFDCHXXJIK-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules with a complex structure. Its name might seem daunting, but let’s break it down. The key features are:

    Core Scaffold: The compound contains a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core. This fused ring system provides a unique framework for potential biological activity.

    Substituents: It has a 4-chlorophenyl group and an ethyl group attached to the pyrazolo ring, along with a 1H-1,2,4-triazol-5-yl moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:

    Condensation Reaction: Start with 4-chlorobenzaldehyde and ethyl hydrazinecarboxylate to form the pyrazolo ring.

    Triazole Formation: Introduce the 1H-1,2,4-triazol-5-yl group via a triazole-forming reaction.

    Cyclization: Cyclize the intermediate to obtain the final compound.

Industrial Production:: While not widely produced industrially, research labs synthesize it for biological studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the pyrazolo ring nitrogen.

    Reduction: Reduction of the triazole ring is possible.

    Substitution: The chlorophenyl group can be substituted.

    Cyclization: Intramolecular cyclization reactions are crucial for its formation.

Common Reagents::

    Hydrazine derivatives: Used for pyrazolo ring formation.

    Triazole precursors: For introducing the triazole group.

    Chlorinating agents: To modify the phenyl group.

Major Products::
  • The fully cyclized compound itself.
  • Various intermediates during synthesis.

Scientific Research Applications

Mechanism of Action

    CDK2 Inhibition: It selectively inhibits CDK2, a critical regulator of cell cycle progression.

    Apoptosis Induction: Alters cell cycle progression and induces apoptosis in cancer cells.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system sets it apart.

    Similar Compounds: Related pyrazolo and triazolo derivatives.

Properties

Molecular Formula

C18H13ClN8O

Molecular Weight

392.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H13ClN8O/c1-2-12-14(10-3-5-11(19)6-4-10)16-23-22-15-13(27(16)25-12)7-8-26(17(15)28)18-20-9-21-24-18/h3-9H,2H2,1H3,(H,20,21,24)

InChI Key

RWKWBFDCHXXJIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC=NN4)N=NC2=C1C5=CC=C(C=C5)Cl

Origin of Product

United States

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